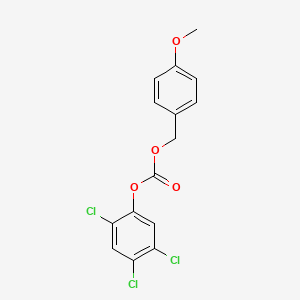
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate aromatic precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group at the desired position.
Attachment of the Pyrrolidinoethyl Side Chain: This step involves nucleophilic substitution reactions where the pyrrolidinoethyl group is introduced using reagents like pyrrolidine and suitable alkylating agents.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a suitable base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学的研究の応用
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound with a simpler structure.
6-Chlorocarbazole: Similar structure but lacks the pyrrolidinoethyl side chain.
9-Ethylcarbazole: Contains an ethyl group instead of the pyrrolidinoethyl side chain.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate is unique due to the combination of its chloro group, pyrrolidinoethyl side chain, and oxalate counterion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
41734-61-6 |
|---|---|
分子式 |
C20H25ClN2O4 |
分子量 |
392.9 g/mol |
IUPAC名 |
6-chloro-9-(2-pyrrolidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydrocarbazole;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H23ClN2.C2H2O4/c19-14-7-8-18-16(13-14)15-5-1-2-6-17(15)21(18)12-11-20-9-3-4-10-20;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6) |
InChIキー |
VHLLRWQOJRGLRL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(N2CC[NH+]4CCCC4)C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
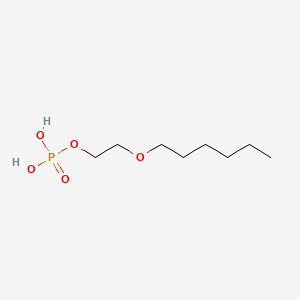
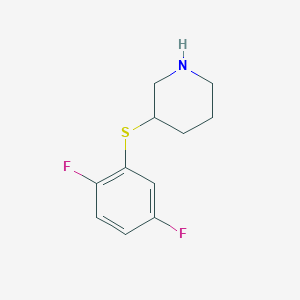
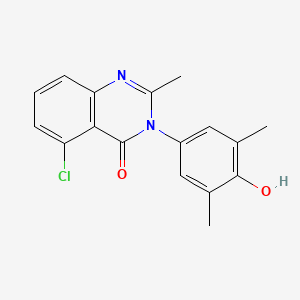
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
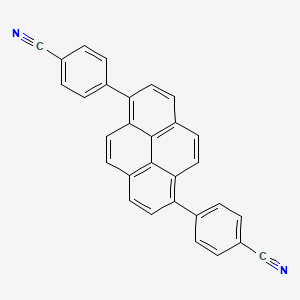
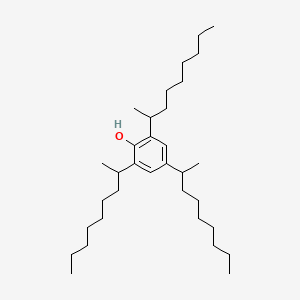

![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
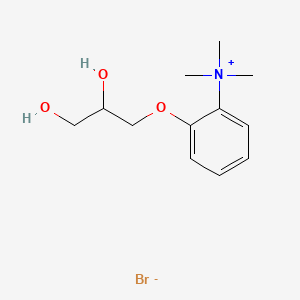

![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)

